molecular formula C10H16N4O2 B3100104 ethyl 4-(1-amino-2-cyanovinyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 136062-64-1

ethyl 4-(1-amino-2-cyanovinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B3100104
CAS RN: 136062-64-1
M. Wt: 224.26 g/mol
InChI Key: SGXGAOQWYLMGHW-YCRREMRBSA-N
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Description

Ethyl 4-(1-amino-2-cyanovinyl)tetrahydro-1(2H)-pyrazinecarboxylate, also known as EACT, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. EACT is a heterocyclic compound with a pyrazine ring and an amino group, which makes it a versatile compound for various applications.

Scientific Research Applications

Pyrazine Derivatives in Food Industry

Pyrazines are volatile heterocyclic nitrogen-containing compounds contributing to flavors in food products. Control strategies of pyrazine generation from the Maillard reaction, including the use of new reactants and modification of reaction conditions, are significant for enhancing desirable flavors and suppressing unwanted by-products in food processing (Yu et al., 2021).

Pyrazine-Based Energetic Materials

The study of high-nitrogen containing azine energetic materials, including pyrazine derivatives, has focused on their application in the field of energy materials. These compounds exhibit significant potential due to their synthetic methods, structural and theoretical analysis, and various properties, which could include derivatives of ethyl 4-(1-amino-2-cyanovinyl)tetrahydro-1(2H)-pyrazinecarboxylate (Yongjin & Shuhong, 2019).

Pyrazine Derivatives in Organic Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) highlights the potential of pyrazine derivatives in enhancing thermoelectric performance. Effective treatment methods on PEDOT:PSS to enhance its thermoelectric properties may offer insights into the utility of related pyrazine compounds in organic thermoelectric materials (Zhu et al., 2017).

properties

IUPAC Name

ethyl 4-[(E)-1-amino-2-cyanoethenyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-2-16-10(15)14-7-5-13(6-8-14)9(12)3-4-11/h3H,2,5-8,12H2,1H3/b9-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXGAOQWYLMGHW-YCRREMRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C(=C/C#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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